REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=CC(C=O)=[CH:4][N:3]=1.O1[CH2:14][CH2:13][CH2:12][CH2:11]1.C[Mg][Br:17].CS(Cl)(=O)=O>>[Br:17][CH:12]([C:13]1[CH:14]=[CH:7][C:2]([F:1])=[N:3][CH:4]=1)[CH3:11]
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.27 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
3.41 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −10° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the water bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (50 ml)
|
Type
|
ADDITION
|
Details
|
diluted with DCM (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C=1C=CC(=NC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.1 mmol | |
AMOUNT: MASS | 7.16 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |